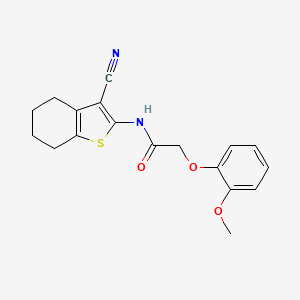![molecular formula C12H13BrClNO2 B5812814 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine, also known as BRCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Mécanisme D'action
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in lab experiments is its potential for use in the development of new drugs for the treatment of pain and inflammation. Its low toxicity and anti-inflammatory properties make it a promising candidate for further study. However, one limitation of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is its complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine. One area of interest is the development of new drugs based on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the mechanisms of action of 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine and its potential use in the development of new materials. Finally, more research is needed to determine the safety and efficacy of 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in humans.
Méthodes De Synthèse
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride, followed by the reaction of the resulting compound with pyrrolidine. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKVMYFWVFKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)



![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)






